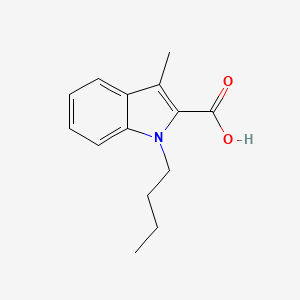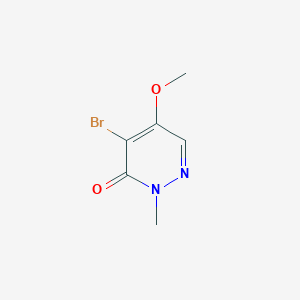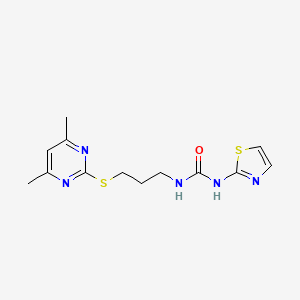
1-butyl-3-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that maintains homeostasis and impacts metabolism and the immune response . They achieve this by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Indolepropionic acid (IPA), for instance, can be converted into indoleacrylic acid (IA) and further conjugated with glycine to produce indoleacryloyl glycine in the liver .
Pharmacokinetics
The metabolism of indole derivatives often involves the liver and intestine, which are closely related through the liver–gut axis .
Result of Action
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma . These effects can lead to the maintenance of intestinal homeostasis and impact liver metabolism and the immune response .
Action Environment
The action of 1-butyl-3-methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota, which plays a crucial role in the metabolism of indole derivatives, can be affected by diet and other environmental factors . Additionally, the disorder of intestinal–liver interaction, which can be influenced by environmental factors, plays an important role in the pathogenesis of gastrointestinal and liver diseases .
Vorbereitungsmethoden
The synthesis of 1-butyl-3-methyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-butyl-3-methyl-1H-indole-2-carboxylic acid has various scientific research applications:
Vergleich Mit ähnlichen Verbindungen
1-butyl-3-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
1-methyl-1H-indole-3-carboxylic acid: Similar in structure but with different substituents, leading to variations in biological activity.
1H-indole-3-carbaldehyde: Another indole derivative with distinct chemical properties and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity compared to other indole derivatives.
Eigenschaften
IUPAC Name |
1-butyl-3-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-4-9-15-12-8-6-5-7-11(12)10(2)13(15)14(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYUYJBFVIXJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2741794.png)
![tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo](/img/structure/B2741796.png)



![4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid](/img/structure/B2741802.png)

![3-(2-FLUOROPHENYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE](/img/structure/B2741806.png)
![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2741810.png)


![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2741813.png)
